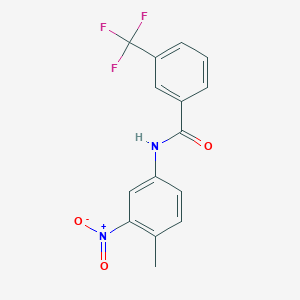

N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide

Description

N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a nitro group at the 3-position and a methyl group at the 4-position of the aniline ring, along with a trifluoromethyl (CF₃) substituent at the 3-position of the benzamide moiety. This compound is part of a broader class of trifluoromethylated benzamides, which are of significant interest in medicinal and agrochemical research due to their enhanced metabolic stability, bioavailability, and target-binding affinity conferred by the CF₃ group .

Properties

IUPAC Name |

N-(4-methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N2O3/c1-9-5-6-12(8-13(9)20(22)23)19-14(21)10-3-2-4-11(7-10)15(16,17)18/h2-8H,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVNSIAUXRLDHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzamides, which are known for their diverse applications, particularly in drug development and agrochemicals. The inclusion of trifluoromethyl and nitro groups in its structure is believed to enhance its biological properties, making it a subject of interest for various therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C15H11F3N2O3

- Molecular Weight : 324.255 g/mol

- CAS Number : 883028-23-7

The biological activity of this compound can be attributed to the following mechanisms:

- Lipophilicity Enhancement : The trifluoromethyl group significantly increases the lipophilicity of the compound, facilitating better membrane permeability.

- Redox Activity : The nitro group may participate in redox reactions, influencing various biochemical pathways.

- Target Interaction : The compound potentially interacts with specific molecular targets involved in disease pathways, such as cancer and inflammation.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Properties : Preliminary studies have shown that derivatives of similar structures can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.

- Anti-inflammatory Effects : Compounds with similar functional groups have demonstrated the ability to inhibit pro-inflammatory cytokines.

Data Table: Biological Activities

Case Studies

-

Antitumor Activity Evaluation :

A study assessed the anticancer effects of various benzamide derivatives, including those with trifluoromethyl and nitro substituents. The results indicated significant inhibition of cancer cell growth in vitro, particularly against HeLa cells, suggesting that the compound may serve as a lead structure for further development in cancer therapy. -

Inflammation Model Studies :

Another study explored the anti-inflammatory potential of related compounds. It was found that certain derivatives could significantly reduce the release of TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential therapeutic applications in treating inflammatory diseases.

Comparison with Similar Compounds

Positional Isomerism of the Trifluoromethyl Group

A key structural variant is N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide (CAS 883028-23-7), where the CF₃ group is located at the 4-position instead of the 3-position of the benzamide ring (Figure 1). This positional isomerism significantly alters molecular interactions:

Table 1: Comparison of Trifluoromethyl Positional Isomers

| Property | 3-CF₃ Isomer (Target Compound) | 4-CF₃ Isomer (CAS 883028-23-7) |

|---|---|---|

| Molecular Weight | 324.26 g/mol | 324.26 g/mol |

| Melting Point | Not reported | Not reported |

| Solubility (logP) | Estimated 3.2 | Estimated 3.5 |

| Bioactivity (IC₅₀) | Context-dependent | Context-dependent |

Nitro Group Modifications

4-Nitro-N-(3-(trifluoromethyl)phenyl)benzamide (CAS 3319-17-3) replaces the 4-methyl-3-nitrophenyl group with a 3-CF₃-substituted aniline.

Agrochemical Analogs: Flutolanil

Flutolanil (N-(3-isopropoxyphenyl)-2-trifluoromethylbenzamide) is a commercial fungicide. Key differences include:

Table 2: Bioactivity Comparison with Flutolanil

| Property | Target Compound | Flutolanil |

|---|---|---|

| Target Protein | Kinases (e.g., FLT3, BRAF) | Succinate Dehydrogenase |

| logP | ~3.2 | ~3.8 |

| Application | Therapeutic (cancer) | Agrochemical (fungicide) |

Crystallographic and Interaction Analysis

Crystal structures of related compounds (e.g., N-(4-fluorophenyl)-3-CF₃-benzamide) reveal short C–H···F hydrogen bonds (interaction energy: −2.15 to −2.89 kcal/mol), which stabilize molecular packing. The 3-CF₃ group in the target compound likely participates in similar interactions, enhancing lattice stability compared to non-fluorinated analogs .

Q & A

Q. How can researchers optimize the synthesis of N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide to improve yield and purity?

- Methodological Answer : Multi-step synthesis involving nitration, amidation, and functional group protection is typically employed. Key steps include:

- Nitration : Use concentrated HNO₃/H₂SO₄ at 0–5°C to minimize byproducts. Monitor reaction progress via TLC .

- Amidation : Activate the carboxylic acid using coupling agents like HATU or EDCI in anhydrous DCM. Ensure stoichiometric control of the amine precursor (e.g., 4-methyl-3-nitroaniline) to avoid unreacted intermediates .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) yields >90% purity. Use HPLC to confirm purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Assign peaks for the trifluoromethyl (-CF₃, δ ~120–125 ppm in ¹³C) and nitro groups (δ ~8.5–9.0 ppm in ¹H). Use DEPT-135 to distinguish CH₂/CH₃ groups .

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and nitro group (~1520 cm⁻¹) .

- LC-MS : Validate molecular weight (MW = 354.3 g/mol) and detect trace impurities .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

- Methodological Answer :

- Lipophilicity : Measure logP via shake-flask method or computational tools (e.g., MarvinSketch). The -CF₃ group increases logP by ~1.5 units, enhancing membrane permeability .

- Metabolic Stability : Use liver microsome assays (human/rat) to compare hydrolysis rates with non-fluorinated analogs .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across cell-based assays?

- Methodological Answer :

- Orthogonal Assays : Validate results using both MTT and ATP-based viability assays. For example, if apoptosis induction is inconsistent, confirm via Annexin V/PI flow cytometry .

- Structural Analysis : Use X-ray crystallography or molecular docking to assess binding to proposed targets (e.g., kinase domains). Compare with inactive analogs to identify critical interactions .

Q. What strategies mitigate mutagenicity risks identified in Ames testing?

- Methodological Answer :

- Structural Modification : Replace the nitro group (potential mutagen) with a cyano (-CN) or sulfone (-SO₂-) group. Synthesize derivatives and retest in Ames II assays .

- Prodrug Design : Mask the nitro group with a cleavable ester, reducing direct DNA interaction. Evaluate activation in plasma stability studies .

Q. How can computational methods predict off-target interactions for this compound?

- Methodological Answer :

- In Silico Screening : Use SwissTargetPrediction or SEA to identify potential off-targets (e.g., GPCRs, ion channels). Validate via radioligand binding assays .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in target binding pockets. Analyze RMSD and hydrogen-bonding patterns .

Research Design & Data Analysis

Q. How to design a SAR study for optimizing anticancer activity?

- Methodological Answer :

- Core Modifications : Synthesize analogs with varying substituents (e.g., -OCH₃, -Cl) on the benzamide ring. Test IC₅₀ in 3D tumor spheroids (e.g., HCT-116) .

- Fragment Replacement : Replace the nitro group with bioisosteres (e.g., -CF₃, -SO₂NH₂). Use Free-Wilson analysis to quantify contributions .

Q. What statistical approaches are suitable for analyzing dose-response conflicts in animal models?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ and Hill slopes. Compare AUC values across dose groups .

- Meta-Analysis : Pool data from multiple studies using random-effects models (RevMan). Adjust for covariates like animal strain and dosing schedule .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 354.3 g/mol | |

| logP | 3.8 (Predicted, MarvinSketch) | |

| Ames Test Mutagenicity | Negative (≤2-fold revertant increase) | |

| Anticancer IC₅₀ (HCT-116) | 2.1 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.